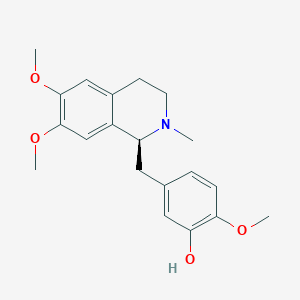

(S)-Laudanine

Overview

Description

Enantioselective Synthesis of (S)-Laudanine

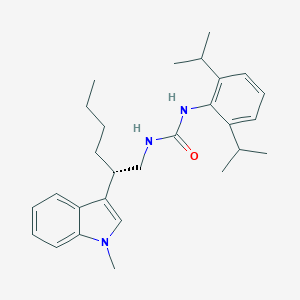

The research presented in the first paper introduces a novel pathway for the enantioselective synthesis of benzylisoquinoline alkaloids, specifically focusing on (+)-(S)-laudanosine . The synthesis involves several key steps, starting with a Sonogashira coupling to form the C1–C8a bond of the benzylisoquinoline skeleton. This is followed by an intramolecular Ti-catalyzed hydroamination of an alkyne, and the process is completed with an enantioselective imine reduction using Noyori’s protocol. The study's significance lies in its contribution to the field of organic chemistry, providing a new method to synthesize these complex molecules with potential applications in pharmacology .

Molecular Structure Analysis

While the first paper does not provide a detailed molecular structure analysis of (S)-laudanine, the synthesis process itself implies a complex molecular structure characteristic of benzylisoquinoline alkaloids. The construction of the C1–C8a bond and the subsequent steps indicate a multi-ring structure with specific stereochemistry, which is crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The synthesis of (S)-laudanine as described involves a series of chemical reactions that are carefully orchestrated to achieve the desired enantiomer. The Sonogashira coupling is a critical reaction in the formation of carbon-carbon bonds, while the Ti-catalyzed hydroamination and Noyori’s imine reduction are both key in establishing the stereochemistry of the final product. These reactions are not only important for the synthesis of (S)-laudanine but also for the broader field of synthetic organic chemistry, as they can be applied to the creation of other complex organic molecules .

Physical and Chemical Properties Analysis

The second paper provides insight into the physical and chemical properties of a related compound, methyl-laudanosine, which can give us indirect information about (S)-laudanine. Methyl-laudanosine is characterized as a blocker of SK channel-mediated afterhyperpolarizations (AHPs) in neurons, indicating that it interacts with specific ion channels in the brain. The compound blocks SK1, SK2, and SK3 currents with equal potency, and its effects are quickly reversible, distinguishing it from other blockers like apamin. These properties suggest that (S)-laudanine and its derivatives could have significant neurological effects, which could be harnessed for therapeutic purposes .

Electrophysiological Characterization

The electrophysiological characterization of methyl-laudanosine provides valuable information about its potential pharmacological applications. The compound's ability to block AHPs in various types of neurons, including dopaminergic, serotonergic, and noradrenergic neurons, points to its broad impact on neuronal excitability. The study also compares the effects of methyl-laudanosine with those of methyl-noscapine, another SK channel blocker, highlighting the specificity and potency differences between these compounds. This characterization is crucial for understanding how (S)-laudanine derivatives could be used to modulate neuronal activity and treat neurological disorders .

Scientific Research Applications

Biosynthesis Pathways

(S)-Laudanine plays a significant role in the biosynthesis of papaverine, an opium alkaloid. In the biosynthesis process, (S)-reticuline is methylated to generate (S)-laudanine, which is then further methylated to laudanosine. This pathway is crucial in the production of tetrahydropapaverine, a known precursor of papaverine (Xu Han et al., 2010).

Neuropharmacology

Laudanosine, a metabolite of (S)-laudanine, has been studied for its potential systemic effects, including interactions with various neurotransmitter receptors such as gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors (V. Fodale & L. B. Santamaria, 2002). Additionally, research on laudanosine has explored its effects on respiratory activity and non-respiratory excitement activity in isolated brainstem-spinal cord preparations (S. Sakuraba et al., 2010).

Analytical Chemistry

Studies in analytical chemistry have involved (S)-laudanine in the separation of opiate alkaloids, utilizing techniques like electrokinetic chromatography. These studies have contributed to understanding the interactions and separation selectivity among various alkaloids, including laudanine (Philip Zakaria et al., 2003).

properties

IUPAC Name |

5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYHGNAJOKCMAQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356308 | |

| Record name | L-(+)-Laudanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Laudanine | |

CAS RN |

3122-95-0 | |

| Record name | 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Laudanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAUDANINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347215J9V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

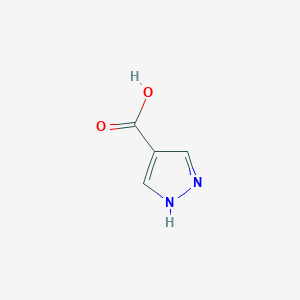

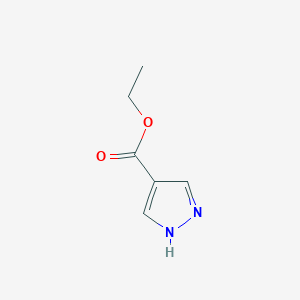

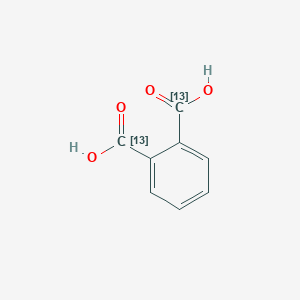

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.